molecular formula C12H14BrNO4 B1484236 4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran CAS No. 2205384-90-1

4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran

Cat. No.: B1484236
CAS No.: 2205384-90-1
M. Wt: 316.15 g/mol
InChI Key: MHXAKUVZSFKUPA-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydropyran ring, which is a six-membered ether ring, substituted with a 5-bromo-2-nitrophenoxymethyl group. The presence of bromine and nitro groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran typically involves the reaction of 5-bromo-2-nitrophenol with tetrahydropyranyl chloride under basic conditions. The reaction proceeds through the formation of an ether linkage between the phenolic hydroxyl group and the tetrahydropyranyl moiety. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic ring, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or alkoxides in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxymethyl derivatives.

    Reduction: Formation of 4-(5-amino-2-nitrophenoxymethyl)tetrahydropyran.

    Oxidation: Formation of quinone derivatives or other oxidized products.

Scientific Research Applications

4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and bromo groups can influence its reactivity and binding affinity to target molecules, thereby affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran
  • 4-(5-Bromo-2-nitrophenoxy)-tetrahydropyran

Uniqueness

4-(5-Bromo-2-nitrophenoxymethyl)tetrahydropyran is unique due to the specific positioning of the bromo and nitro groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications.

Properties

IUPAC Name

4-[(5-bromo-2-nitrophenoxy)methyl]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4/c13-10-1-2-11(14(15)16)12(7-10)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXAKUVZSFKUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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